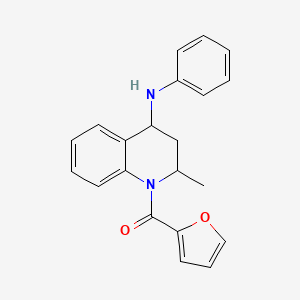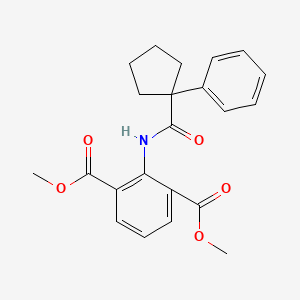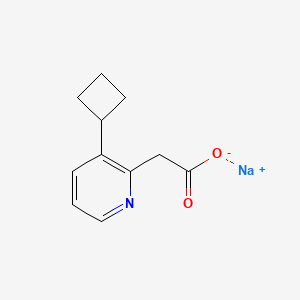
3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated extensively. In
Applications De Recherche Scientifique
Remote Sulfonylation of Aminoquinolines
Research by Xia et al. (2016) highlights the copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including compounds structurally related to "3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide". This method provides an environmentally friendly approach to generate sulfonated quinoline derivatives, potentially useful in the development of new materials and pharmaceuticals due to their less odorous and more eco-friendly nature compared to traditional methods (Xia et al., 2016).
Antimalarial and Antiviral Potential
A study by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives, including structural analogs of "this compound". These compounds exhibit promising antimalarial properties and are also investigated for their potential against COVID-19, demonstrating significant inhibitory effects on key viral proteins, which could pave the way for new therapeutic agents (Fahim & Ismael, 2021).
Material Science Applications
Ghaemy and Bazzar (2011) synthesized novel polyimides incorporating quinoline units, similar to the structure of interest, showcasing their application in creating materials with excellent thermal stability and solubility in organic solvents. These materials could have significant implications in the field of advanced polymers and coatings, offering a range of industrial applications due to their high performance and durability (Ghaemy & Bazzar, 2011).
Electrophilicity and Redox Potential
Avdeenko et al. (2002) discuss the activation of the C=N bond in N-substituted p-quinonemono- and -diimines, which relates to the chemistry of quinoline derivatives like "this compound". The study focuses on the steric effects of methyl groups and their impact on electrophilicity and redox potential, which could inform the design of new chemical entities with enhanced reactivity for synthetic and medicinal applications (Avdeenko et al., 2002).
Propriétés
IUPAC Name |
3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-7-16(11-14(13)2)19(22)20-17-8-9-18-15(12-17)5-4-10-21(18)25(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWQAAWAJDDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2741861.png)
![1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2741863.png)
![1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine](/img/structure/B2741865.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)


![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)


![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)
![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)
